3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 39137-36-5
VCID: VC21448316
InChI: InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2
SMILES: C1C(=O)N(C(=O)S1)CCN
Molecular Formula: C5H8N2O2S
Molecular Weight: 160.2g/mol

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

CAS No.: 39137-36-5

Cat. No.: VC21448316

Molecular Formula: C5H8N2O2S

Molecular Weight: 160.2g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione - 39137-36-5

Specification

CAS No. 39137-36-5
Molecular Formula C5H8N2O2S
Molecular Weight 160.2g/mol
IUPAC Name 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2
Standard InChI Key PSJIYWXYXJTRRY-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)S1)CCN
Canonical SMILES C1C(=O)N(C(=O)S1)CCN

Introduction

Chemical Properties and Identification

Physical and Chemical Characteristics

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione exists primarily as a solid compound at standard conditions. Its physical and chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₅H₈N₂O₂S
Molecular Weight160.19 g/mol
AppearanceSolid
SolubilitySoluble in polar solvents
Structural FeaturesFive-membered thiazolidine ring with two carbonyl groups and an aminoethyl substituent
Characteristic BehaviorDemonstrates tautomeric transformations between keto and enol forms

Spectroscopic and Analytical Identification

The identification and characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically involve various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the methylene groups in the aminoethyl chain and the methylene group in the thiazolidine ring. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern specific to this compound.

Chemical Identifiers

For reference purposes, the compound can be identified using several standardized chemical identifiers:

Identifier TypeValue
IUPAC Name3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione
Canonical SMILESC1C(=O)N(C(=O)S1)CCN
InChIInChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically follows a multi-step procedure. One common approach involves first synthesizing the thiazolidine-2,4-dione core followed by N-alkylation with an appropriate aminoethyl derivative .

The thiazolidine-2,4-dione core can be prepared through the reaction of thiourea with chloroacetic acid under reflux conditions in concentrated hydrochloric acid, as indicated in the literature . This forms the basic ring structure that serves as the foundation for further modifications.

N-Alkylation Strategies

ParameterOptimal ConditionsEffect on Synthesis
Temperature60-80°CHigher temperatures enhance reaction rates but may lead to side products
SolventDMF, DMSOPolar aprotic solvents facilitate nucleophilic substitution
BaseK₂CO₃, NaHDeprotonates the thiazolidine-2,4-dione ring, enabling alkylation
Reaction Time8-12 hoursSufficient time ensures complete conversion
PurificationColumn chromatographyRemoves unreacted starting materials and byproducts

Chemical Reactivity Patterns

Functional Group Reactivity

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione possesses several reactive functional groups that influence its chemical behavior:

  • The primary amine group can participate in nucleophilic substitution reactions, condensation with aldehydes/ketones, and amide formation

  • The thiazolidine ring can undergo ring-opening under strongly basic or acidic conditions

  • The carbonyl groups can participate in nucleophilic addition reactions

TransformationReagentsResulting Derivative
Amide FormationAcyl chlorides, anhydridesN-acylated derivatives
Reductive AminationAldehydes/ketones, NaBH₃CNN-alkylated amine derivatives
Urea FormationIsocyanatesUrea derivatives
Sulfonamide FormationSulfonyl chloridesSulfonamide derivatives

Biological Activities

Antioxidant Effects

The compound has been reported to demonstrate antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This antioxidant activity could involve:

  • Direct scavenging of reactive oxygen species

  • Enhancement of cellular antioxidant defense systems

  • Protection of cellular components from oxidative damage

Structure-Activity Relationships

Impact of the Aminoethyl Substituent

The 2-aminoethyl substituent at the N3 position significantly influences the biological activities of the compound. This group:

  • Enhances water solubility compared to lipophilic substituents

  • Provides a site for hydrogen bonding interactions with biological targets

  • Can form ionic interactions in physiological environments due to the protonatable amine

Comparative Analysis with Related Compounds

The biological activities of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione can be better understood by comparing it with other thiazolidinedione derivatives:

CompoundN3 SubstituentKey Structural DifferencePrimary Biological Focus
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione2-AminoethylTerminal amino groupAnticancer, antioxidant
PioglitazoneEthyl with pyridine terminusAromatic heterocycleAntidiabetic
RosiglitazoneEthyl with pyridine-methoxy terminusMethoxy substitutionAntidiabetic
Troglitazone (withdrawn)Chromane-derived substituentVitamin E-like structureAntidiabetic (hepatotoxic)

Research Applications

Pharmaceutical Research

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione has several potential applications in pharmaceutical research:

  • As a lead compound for developing novel anticancer agents

  • As a molecular scaffold for creating antioxidant therapeutics

  • As a starting point for antimicrobial drug development

  • For investigating structure-activity relationships in thiazolidinedione derivatives

Chemical Biology

In chemical biology research, the compound may serve as:

  • A molecular probe for studying specific cellular pathways

  • A tool for investigating protein-ligand interactions

  • A model compound for developing targeted drug delivery systems

Synthetic Chemistry

In synthetic chemistry, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione functions as:

  • A versatile building block for creating more complex molecular structures

  • A model system for studying selective N-functionalization strategies

  • A substrate for developing new synthetic methodologies

Analytical and Characterization Methods

Spectroscopic Analysis

The characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically employs various spectroscopic techniques:

TechniqueKey Information Obtained
¹H NMRChemical shifts of methylene protons in aminoethyl chain and thiazolidine ring
¹³C NMRCarbon signals for carbonyl groups, methylene carbons
IR SpectroscopyCharacteristic absorptions for C=O, N-H, and C-S bonds
Mass SpectrometryMolecular ion peak and fragmentation pattern
UV-Vis SpectroscopyAbsorption maxima related to electronic transitions

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly employed for the purification and analysis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione and its derivatives. Typical HPLC conditions include:

  • Reverse-phase C18 columns

  • Mobile phase consisting of acetonitrile/water mixtures

  • UV detection at wavelengths between 220-280 nm

  • Flow rates of 0.5-1.0 mL/min

Future Research Directions

Structural Modifications

Future research could focus on strategic modifications of the 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione structure to enhance its biological activities:

  • Introduction of additional functional groups on the aminoethyl chain

  • Incorporation of the aminoethyl nitrogen into cyclic structures

  • Addition of substituents at the C5 position of the thiazolidine ring

  • Development of hybrid molecules combining the thiazolidine-2,4-dione core with other bioactive moieties

As demonstrated in recent literature, thiazolidine-2,4-dione can be hybridized with effective antitumor moieties such as 2-oxo-1,2-dihydroquinoline and 2-oxoindoline to create compounds with enhanced biological activities .

Mechanism of Action Studies

Further research is needed to elucidate the precise mechanisms by which 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione exerts its biological effects:

  • Identification of specific molecular targets

  • Determination of binding modes through crystallographic studies

  • Investigation of structure-activity relationships through systematic modifications

  • Assessment of effects on specific signaling pathways and cellular processes

Clinical Applications

Translation of laboratory findings into clinical applications represents a significant future direction:

  • Optimization of pharmacokinetic properties

  • Assessment of safety profiles in preclinical models

  • Development of formulation strategies for effective delivery

  • Design of combination therapies to enhance therapeutic efficacy

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